molecular formula C12H5Br5O B179437 2,3,4,5,6-Pentabromodiphenyl ether CAS No. 32534-81-9

2,3,4,5,6-Pentabromodiphenyl ether

Cat. No. B179437
CAS RN: 32534-81-9
M. Wt: 564.7 g/mol
InChI Key: ACRQLFSHISNWRY-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant that belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is a global, persistent, and toxic contaminant used in various consumer products .


Molecular Structure Analysis

The molecular formula of 2,3,4,5,6-Pentabromodiphenyl ether is C12H5Br5O . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

2,3,4,5,6-Pentabromodiphenyl ether is a halogenated organic compound and is very unreactive .


Physical And Chemical Properties Analysis

2,3,4,5,6-Pentabromodiphenyl ether is a viscous white to amber-colored liquid . It has a density of 2.25-2.28 g/cm^3 , a melting point of -7 to 3 °C , and is insoluble in water . It decomposes at its boiling point .

Scientific Research Applications

  • Temporal Trends in Wildlife : A study of guillemot eggs from the Baltic Sea showed increasing concentrations of PBDE compounds, including 2,3,4,5,6-Pentabromodiphenyl ether, from the 1970s to the 1980s, followed by a rapid decrease. This indicates changes in environmental exposure over time (Sellström et al., 2003).

  • Oxidative Metabolism Studies : Comparative studies on the oxidative metabolism of PBDEs, including 2,3,4,5,6-Pentabromodiphenyl ether, in rat hepatic microsomes reveal insights into how these compounds are processed in mammalian systems (Erratico et al., 2011).

  • Metabolism in Cats : Research into the metabolism of PBDEs in cat liver microsomes suggests differences in how cats and humans process these compounds, impacting their suitability as sentinel species for monitoring human exposure (Zheng et al., 2016).

  • Chicken Liver Microsomes Study : Similar studies using chicken liver microsomes provide additional comparative data on the metabolism of these compounds in different species (Zheng et al., 2015).

  • Metabolites in Human Blood : A study synthesized new OH-PBDE reference standards and identified several in human blood, providing insight into human exposure and metabolism of PBDEs (Rydén et al., 2012).

  • Role of Cytochrome P450 in Metabolism : The role of cytochrome P450 in the oxidative metabolism of BDE-100, a PBDE congener, was explored to understand the metabolic pathways and potential health effects in humans (Gross et al., 2015).

  • Mouse Plasma Studies After Exposure : Research on the effects of PBDEs in mouse plasma post-exposure provides insights into the bioaccumulation and metabolism of these compounds in mammals (Qiu et al., 2007).

  • Tissue Distribution in Mice : Studies on the distribution of PBDEs in mice, including 2,3,4,5,6-Pentabromodiphenyl ether, show retention in fatty tissues and specific organs, informing risk assessments (Darnerud & Risberg, 2006).

Safety And Hazards

2,3,4,5,6-Pentabromodiphenyl ether is toxic and persistent . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies .

Future Directions

Due to their toxicity and persistence, the industrial production of PBDEs is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants (POP) .

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRQLFSHISNWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Record name PENTABROMODIPHENYL OXIDE
Source CAMEO Chemicals
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Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548894
Record name 1,2,3,4,5-Pentabromo-6-phenoxybenzene
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Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pentabromodiphenyl oxide is an amber solid. (NTP, 1992)
Record name PENTABROMODIPHENYL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20846
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Insoluble (< 1mg/ml at 68.9 °F) (NTP, 1992)
Record name PENTABROMODIPHENYL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20846
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

2,3,4,5,6-Pentabromodiphenyl ether

CAS RN

32534-81-9, 189084-65-9
Record name PENTABROMODIPHENYL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20846
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,3,4,5,6-Pentabromodiphenyl ether
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Record name 1,2,3,4,5-Pentabromo-6-phenoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-PENTABROMODIPHENYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
J Björklund - 2003 - Citeseer
avh 021229b text Page 1 i Gas Chromatography and Mass Spectrometry of Polybrominated Diphenyl Ethers Jonas Björklund A Department of Analytical Chemistry Stockholm …
Number of citations: 16 citeseerx.ist.psu.edu
J Bezares-Cruz, CT Jafvert, I Hua - Environmental Science & …, 2004 - ACS Publications
Decabromodiphenyl ether (BDE209) is a widely used flame retardant, yet information regarding its environmental transformation rates and pathways are largely unknown. Because …
Number of citations: 352 pubs.acs.org
G Marsh, M Athanasiadou, I Athanassiadis… - Chemosphere, 2006 - Elsevier
Faeces from day 1–5 of orally administered 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) in rat have been analysed for hydroxylated metabolites. Six hydroxylated tetrabrominated …
Number of citations: 172 www.sciencedirect.com
J Zheng, SMK McKinnie, A El Gamal… - … science & technology, 2018 - ACS Publications
Contemporary sources of organohalogens produced as disinfection byproducts (DBPs) are receiving considerable attention as emerging pollutants because of their abundance, …
Number of citations: 17 pubs.acs.org
MY Ahn, TR Filley, CT Jafvert, L Nies… - … science & technology, 2006 - ACS Publications
The photodebromination of decabromodiphenyl ether (BDE-209) adsorbed onto six different solid matrixes was investigated in sunlight and by irradiation with 350 ± 50 nm lamps (four …
Number of citations: 304 pubs.acs.org
A Wong, YD Lei, M Alaee, F Wania - Journal of Chemical & …, 2001 - ACS Publications
The supercooled liquid vapor pressures P L of 23 polybrominated diphenyl ether congeners were determined as a function of temperature with a gas chromatographic retention time …
Number of citations: 163 pubs.acs.org
X Zheng, KT Dupuis, NA Aly, Y Zhou, FB Smith… - Analytica chimica …, 2018 - Elsevier
Polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) are persistent environmental pollutants originating from …
Number of citations: 67 www.sciencedirect.com
YS Keum, QX Li - Environmental science & technology, 2005 - ACS Publications
Polybrominated diphenyl ethers (PBDEs) are a new class of global, persistent, and toxic contaminants, which need proper remediation technologies. PBDE degradation in the …
Number of citations: 342 pubs.acs.org
H Zhao, X Xue, Q Xu, F Zhang, X Liang - Journal of Chromatography A, 2006 - Elsevier
A method has been developed for gas chromatographic peak recognition of polybrominated diphenyl ethers (PBDEs) under different temperature programs. On the basis of an …
Number of citations: 8 www.sciencedirect.com
PS Haglund, K Löfstrand, K Siek, L Asplund - Mass Spectrometry, 2013 - jstage.jst.go.jp
Comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC× GC TOFMS) and gas chromatography/high-resolution time-of-flight mass spectrometry (GC-…
Number of citations: 24 www.jstage.jst.go.jp

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